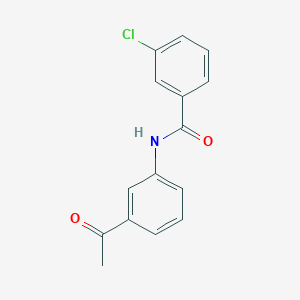

N-(3-acetylphenyl)-3-chlorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGHLXFZVLRJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-acetylphenyl)-3-chlorobenzamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-(3-acetylphenyl)-3-chlorobenzamide

Executive Summary

This compound is a substituted aromatic amide featuring two key pharmacophoric moieties: a 3-chlorobenzamide group and a 3-acetylphenyl group. As an organic compound, its characterization is fundamental for its application in synthetic chemistry, materials science, and particularly as an intermediate or lead compound in drug discovery. This guide provides a comprehensive overview of its known chemical and physical properties, a detailed protocol for its synthesis, its spectroscopic profile, and an analysis of its potential biological relevance based on structurally related analogs. While direct biological data on this specific isomer is limited, the known activities of related chlorobenzamides suggest potential avenues for investigation in antimicrobial and oncology research. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Core Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This compound is cataloged under several identifiers, ensuring its unambiguous reference in scientific literature and chemical databases.

Nomenclature and Identifiers

The compound is systematically named and registered as follows:

| Identifier | Value | Source |

| CAS Number | 196408-42-1 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₅H₁₂ClNO₂ | [1][2][3] |

| Molecular Weight | 273.71 g/mol | [1][2][3] |

| Synonyms | 3'-Acetyl-3-chlorobenzanilide, NSC204518 | [2] |

| MDL Number | MFCD00095786 | [1] |

Physicochemical Data

The physical properties of a compound dictate its behavior in various solvents and environments, which is critical for designing experimental conditions and predicting its pharmacokinetic profile.

| Property | Value | Source |

| Melting Point | 138-139 °C | [1][2] |

| Boiling Point | 361.1 ± 27.0 °C (Predicted) | [1] |

| XLogP3 | 3.3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

The XLogP3 value of 3.3 suggests that the compound is moderately lipophilic, indicating it may possess good membrane permeability, a desirable trait in drug candidates.

Chemical Structure

Figure 1. Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

Retrosynthetic Analysis and Rationale

The amide bond is the key linkage to form. Disconnecting this bond retrosynthetically yields two commercially available precursors: 3-aminoacetophenone and 3-chlorobenzoyl chloride. This approach is highly efficient and common for preparing benzanilides. The reaction involves the nucleophilic attack of the amine group of 3-aminoacetophenone on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol for Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

-

Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Cool the flask in an ice bath (0 °C). Slowly add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes. The formation of a precipitate (triethylammonium chloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a pure solid.

Workflow for Synthesis and Purification

Caption: Workflow diagram for the synthesis and purification of the title compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While experimental spectra for this specific compound are not widely published, a reliable profile can be predicted based on established principles and data from analogous structures.[4][5][6]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Amide Proton (N-H): A broad singlet is expected far downfield, typically in the range of δ 8.5-10.5 ppm, due to the deshielding effects of the adjacent carbonyl group and potential hydrogen bonding.

-

Aromatic Protons (Ar-H): A complex series of multiplets will appear between δ 7.2 and 8.2 ppm. The protons on the 3-acetylphenyl ring and the 3-chlorobenzamide ring will have distinct splitting patterns based on their substitution.

-

Acetyl Protons (-COCH₃): A sharp singlet corresponding to three protons is expected around δ 2.6 ppm.[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Ketone Carbonyl (C=O): The acetyl carbonyl carbon is expected to resonate around δ 197-198 ppm.

-

Amide Carbonyl (C=O): The amide carbonyl carbon will appear further upfield, typically around δ 165-166 ppm.[7]

-

Aromatic Carbons (Ar-C): A series of signals between δ 120-140 ppm will correspond to the 12 aromatic carbons. The carbons directly attached to the chlorine atom and the nitrogen atom will have characteristic shifts.

-

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected around δ 26-27 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad peak around 3350 cm⁻¹ corresponds to the amide N-H bond.[5]

-

C=O Stretches: Two distinct carbonyl peaks are expected. The amide carbonyl (Amide I band) should appear around 1660 cm⁻¹, while the ketone carbonyl will be at a higher frequency, around 1685 cm⁻¹.[5]

-

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 273, with a characteristic [M+2]⁺ peak at m/z 275 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would involve cleavage of the amide bond to give fragments corresponding to the 3-chlorobenzoyl cation (m/z 139) and the 3-acetylphenylaminyl radical.

Potential Biological Activity and Applications in Drug Discovery

While this compound is primarily available as a research chemical, its structural motifs are present in molecules with documented biological activity.[4][8] This allows for informed speculation on its potential therapeutic applications.

Inferred Biological Profile from Structural Analogs

-

Antimicrobial Activity: The isomeric compound, N-(3-acetylphenyl)-2-chlorobenzamide, has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[4] The chlorobenzamide scaffold is a known contributor to antimicrobial and antifungal properties.[4][8]

-

Anticancer Potential: Benzamide derivatives are widely investigated as anticancer agents.[5][8] Specifically, 3-Chloro-N-phenylbenzamide, a closely related analog, was synthesized and shown to inhibit the growth of a cervical cancer cell line (SiHa) with an IC₅₀ of 22.4 µM, potentially through inhibition of the NF-κB signaling pathway.[5] The acetyl group on the aniline ring may enhance metabolic stability, a favorable property in drug design.[4]

Hypothetical Mechanism of Action in Cancer

Based on studies of related compounds, a plausible (though unconfirmed) mechanism of action for this compound could involve the inhibition of key signaling kinases like IKKβ, which is critical for the activation of the pro-survival transcription factor NF-κB.[5] Inhibition of this pathway can render cancer cells more susceptible to apoptosis.

Caption: Hypothetical mechanism of action via inhibition of the NF-κB pathway.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it should be handled with the standard precautions applicable to novel research chemicals and related benzamides.[9][10]

-

Hazard Identification: Assumed to be harmful if swallowed.[10] Causes skin irritation and serious eye irritation.[9][10] May cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

This compound,(CAS# 196408-42-1). Sinfoo Biotech. [Link]

-

This compound [196408-42-1]. Chemsigma. [Link]

-

N-(3-(ACETYLAMINO)PHENYL)-3-CHLOROBENZAMIDE. gsrs. [Link]

-

Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences, 17(2), 72-79. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Stoyanov, S. I., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1841. [Link]

- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

Sources

- 1. This compound | 196408-42-1 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound,(CAS# 196408-42-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 6. 3-CHLOROBENZAMIDE(618-48-4) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)-3-chlorobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-acetylphenyl)-3-chlorobenzamide, a valuable chemical intermediate. The primary and most established synthetic route proceeds via the nucleophilic acyl substitution of 3-aminoacetophenone with 3-chlorobenzoyl chloride. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary characterization and purification techniques. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction

This compound is a substituted benzamide that holds significance as a building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring an acetylphenyl moiety and a chlorobenzoyl group, offers multiple points for further functionalization. The amide linkage is a common and stable functional group in a vast array of pharmaceuticals and biologically active compounds. A robust and well-characterized synthesis of this intermediate is therefore of considerable importance.

The most direct and widely recognized method for the synthesis of this compound is the acylation of 3-aminoacetophenone with 3-chlorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is favored for its efficiency and the ready availability of the starting materials.

Reaction Mechanism and Rationale

The synthesis of this compound is predicated on the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.

The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a dual purpose: it deprotonates the ammonium intermediate formed after the initial nucleophilic attack, and it neutralizes the hydrochloric acid byproduct generated during the reaction. The neutralization of HCl is crucial as it drives the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.

Introduction: Elucidating the Molecular Architecture of a Novel Benzamide Derivative

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(3-acetylphenyl)-3-chlorobenzamide

This compound is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a chlorinated benzamide core linked to an acetyl-substituted phenyl ring, suggests potential for diverse biological activities and utility as a building block for advanced polymers.[1] A comprehensive understanding of its physicochemical properties is fundamental for any application, and this begins with an unambiguous confirmation of its molecular structure.[3]

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. Moving beyond a mere listing of data, this document is designed to offer field-proven insights into the causality behind experimental choices and the logic of spectral interpretation. As such, it serves as both a practical guide for researchers and a self-validating record of the compound's structural identity.

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] For this compound, we anticipate characteristic absorptions for the N-H bond, the two distinct carbonyl groups (amide and ketone), and aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: A small quantity of the crystalline this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Summary: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3300 | Medium, Sharp | N-H stretching (secondary amide) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~1685 | Strong, Sharp | C=O stretching (ketone) |

| ~1660 | Strong, Sharp | C=O stretching (Amide I band) |

| ~1580 & ~1480 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1530 | Medium | N-H bending (Amide II band) |

| ~750 | Strong | C-Cl stretching |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum provides a clear fingerprint of the molecule's key functional groups.

-

N-H and C=O Amide Bands: The presence of a secondary amide is confirmed by two key features. A sharp absorption around 3300 cm⁻¹ corresponds to the N-H stretching vibration.[4] The strong absorption at approximately 1660 cm⁻¹ is the "Amide I" band, primarily due to the C=O stretch.[5][6] A secondary feature, the "Amide II" band, arising from N-H bending, is expected around 1530 cm⁻¹.[3]

-

Ketone Carbonyl: A distinct, strong C=O stretching band is anticipated around 1685 cm⁻¹.[4][7] This is typically at a higher frequency than the amide carbonyl due to the electronic effects of the attached phenyl ring.

-

Aromatic System: Multiple peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching in the aromatic rings.[5] The sharp absorptions around 1580 and 1480 cm⁻¹ are indicative of C=C bond stretching within the phenyl rings.

-

Chloro Substituent: A strong band in the fingerprint region, typically around 750 cm⁻¹, can be assigned to the C-Cl stretching vibration, confirming the presence of the chlorine atom on the benzamide ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] Both ¹H and ¹³C NMR are essential for a complete structural assignment of this compound.

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -1 to 13 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Data (Predicted for DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Amide N-H |

| ~8.2 | Triplet | 1H | Ar-H (proton ortho to acetyl group) |

| ~7.9 | Multiplet | 3H | Ar-H |

| ~7.6 | Multiplet | 4H | Ar-H |

| ~2.6 | Singlet | 3H | Acetyl CH ₃ |

¹³C NMR Data (Predicted for DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | Ketone C =O |

| ~165 | Amide C =O |

| ~139 - 120 | Aromatic C -H and C -Cl |

| ~27 | Acetyl C H₃ |

Interpretation of NMR Spectra

Caption: Workflow for NMR-based structural elucidation.

-

¹H NMR Spectrum:

-

Amide Proton: The most downfield signal, a singlet around δ 10.4 ppm, is characteristic of the amide N-H proton.[8] Its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons: The complex multiplet patterns between δ 7.5 and 8.2 ppm correspond to the eight protons on the two substituted benzene rings. The specific splitting patterns (e.g., doublets, triplets) are dictated by ortho- and meta-couplings and are key to confirming the 1,3-substitution patterns on both rings.[9][10]

-

Acetyl Protons: A sharp singlet integrating to three protons at approximately δ 2.6 ppm is the classic signature of a methyl group adjacent to a carbonyl, confirming the acetyl moiety.[1]

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbons: Two signals in the downfield region confirm the presence of the two C=O groups. The ketone carbonyl is expected around δ 198 ppm, while the amide carbonyl will appear further upfield, around δ 165 ppm.[8]

-

Aromatic Carbons: A cluster of signals between δ 120 and 139 ppm represents the twelve carbons of the two aromatic rings. The carbon atom bonded to the chlorine will have a distinct chemical shift within this region.

-

Acetyl Methyl Carbon: The aliphatic region will show a single peak around δ 27 ppm, corresponding to the methyl carbon of the acetyl group.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: The solution is infused into an electrospray ionization source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: The spectrum is acquired in positive ion mode. The mass range is scanned from m/z 50 to 500.

Data Summary: Key Mass Spectrometry Data

| m/z (mass-to-charge) | Ion | Interpretation |

| 274.06 | [M+H]⁺ | Protonated molecular ion |

| 273.05 | [M]⁺ | Molecular ion |

| 139.01 | [C₇H₄ClO]⁺ | 3-chlorobenzoyl cation |

| 134.06 | [C₈H₈NO]⁺ | 3-acetylanilinium cation |

| 111.00 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

Interpretation of the Mass Spectrum

The mass spectrum serves to confirm the molecular formula (C₁₅H₁₂ClNO₂) and provides insight into the compound's stability and bond strengths.

-

Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 274.06. The presence of a peak at m/z 276 with roughly one-third the intensity confirms the presence of a single chlorine atom (due to the ³⁷Cl isotope).

-

Primary Fragmentation: The most common fragmentation pathway for amides is the cleavage of the amide (N-CO) bond.[11] This would lead to two primary fragment ions:

-

The 3-chlorobenzoyl cation at m/z 139.

-

The 3-acetylaniline radical cation which, after rearrangement, can be observed as the 3-acetylanilinium cation at m/z 134.

-

-

Secondary Fragmentation: The 3-chlorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the chlorophenyl cation at m/z 111.[11][12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(3-acetylphenyl)-3-chlorobenzamide: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-acetylphenyl)-3-chlorobenzamide is a synthetic small molecule with potential applications in medicinal chemistry. While direct biological data for this specific compound is limited in publicly available literature, its structural motifs—a 3-chlorobenzamide core and an N-linked 3-acetylphenyl group—suggest a strong potential for biological activity. This guide provides a comprehensive review of its chemical properties, a detailed synthesis protocol, and a hypothesized mechanism of action based on evidence from structurally related compounds. Drawing parallels with known IKKβ inhibitors and modulators of the NF-κB signaling pathway, we explore its potential as an anti-inflammatory and anti-cancer agent. This document serves as a foundational resource for researchers interested in the investigation and development of this compound and its analogs.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

Benzamides are a prominent class of compounds in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a chlorine substituent on the benzoyl ring can significantly alter the molecule's physicochemical properties, influencing its biological activity[1]. This guide focuses on this compound, a molecule that combines the features of a chlorinated benzamide with an acetyl-substituted aniline. This unique combination suggests potential for targeted biological interactions, particularly in pathways implicated in inflammation and cancer.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 196408-42-1 | [2][3] |

| Molecular Formula | C15H12ClNO2 | [2][3] |

| Molecular Weight | 273.71 g/mol | [2][3] |

| Melting Point | 138-139 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3-aminoacetophenone with 3-chlorobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol outlines a general procedure for the synthesis. Optimization may be required based on laboratory conditions and scale.

Materials and Reagents:

-

3-Aminoacetophenone

-

3-Chlorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Hypothesized Biological Activity and Mechanism of Action

Potential as an IKKβ Inhibitor and Modulation of the NF-κB Pathway

Aryl amide compounds, including chlorinated benzamides, have been designed and synthesized as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway[4]. The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders[5][6][7].

The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the activation of the IKK complex, which includes IKKβ. IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival[5][8][9].

Caption: Hypothesized mechanism of action via IKKβ inhibition.

The structural features of this compound, particularly the chlorinated benzamide moiety, suggest it may act as an ATP-competitive inhibitor of the IKKβ kinase domain. By inhibiting IKKβ, the compound could prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Potential Antimicrobial Activity

Halogenated benzamides have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens[1]. The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. The mechanism of action for antimicrobial benzamides can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Potential Cytotoxic Activity

Structurally similar benzamide derivatives have exhibited cytotoxic effects against various cancer cell lines. This cytotoxicity is often linked to the induction of apoptosis. The inhibition of the pro-survival NF-κB pathway by this compound could be a key mechanism contributing to its potential anti-cancer effects.

Recommended Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of this compound, the following experimental workflows are recommended.

In Vitro Cytotoxicity Assays

A primary step in evaluating the anti-cancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing

To assess the antimicrobial potential, the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi should be determined.

Recommended Assay: Broth microdilution method.

Step-by-Step Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the microbial strain.

-

Serial Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound presents a compelling scaffold for further investigation in drug discovery. Based on the analysis of its structural components and related compounds, it is hypothesized to possess anti-inflammatory, anti-cancer, and antimicrobial properties, potentially mediated through the inhibition of the IKKβ/NF-κB signaling pathway. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and biological evaluation of this promising molecule. Future research should focus on confirming its mechanism of action, evaluating its efficacy in preclinical disease models, and exploring structure-activity relationships through the synthesis and testing of analogs.

References

- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

- Baxter, A., et al. (2004). Hit-to-lead discovery of a novel class of potent, selective, orally active inhibitors of IkappaB kinase-2: N-(6-chloro-9H-carbazol-2-yl)nicotinamide (BMS-345541). Journal of Medicinal Chemistry, 47(21), 5313-5321.

-

onkoview. (2021, October 6). The canonical pathway of NF-κB activation [Video]. YouTube. [Link]

- Zhang, J., et al. (2017). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 7(6), 649-659.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 196408-42-1 [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. NF-kB pathway overview | Abcam [abcam.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of N-(3-acetylphenyl)-3-chlorobenzamide

Introduction: Unveiling the Potential of Novel Benzamides

N-(3-acetylphenyl)-3-chlorobenzamide is a synthetic compound belonging to the benzamide class of molecules. Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.[1][2][3] The structural features of this compound, specifically the acetylphenyl and chlorobenzamide moieties, suggest its potential to interact with various biological targets. The acetyl group may influence metabolic stability, while the chloro substitution can impact binding affinities with target proteins.[1]

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We will detail protocols for assessing its cytotoxic and anti-proliferative effects on cancer cell lines, laying the groundwork for further mechanistic studies. The methodologies described are rooted in established principles of cell-based assays and are designed to ensure scientific rigor and reproducibility.[4][5][6]

Physicochemical Properties and Solution Preparation

| Property | Predicted Value | Significance in In Vitro Assays |

| Molecular Formula | C₁₅H₁₂ClNO₂ | Essential for calculating molarity for stock solutions. |

| Molecular Weight | 273.72 g/mol | Used for precise weighing to prepare stock solutions. |

| LogP (Predicted) | ~3.0 - 3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability but may require a solvent like DMSO for dissolution. |

| Solubility | Predicted to be soluble in DMSO and ethanol. | Dictates the choice of solvent for preparing a concentrated stock solution. DMSO is a common choice for in vitro screening. |

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO, followed by serial dilutions to create working solutions for cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Analytical balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Stock Solution Preparation (10 mM):

-

Accurately weigh 2.737 mg of this compound powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution.

-

Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 µM, 50 µM, 25 µM, etc.).

-

Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

-

In Vitro Cytotoxicity and Anti-proliferative Assays

A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[7] We will describe two widely used and robust assays: the MTT assay and the Resazurin (AlamarBlue) assay. Both assays provide a quantitative measure of metabolically active cells.

Workflow for In Vitro Cytotoxicity/Anti-proliferative Screening

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Protocol 2: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[8]

Materials:

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium.

-

Add 100 µL of fresh medium containing serial dilutions of this compound.

-

Include the following controls:

-

Vehicle Control: Medium with the same concentration of DMSO as the highest compound concentration.

-

Untreated Control: Medium only.

-

Blank Control: Medium only, no cells.

-

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: Resazurin (AlamarBlue) Cell Viability Assay

The Resazurin assay is a fluorometric/colorimetric assay that measures the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable, metabolically active cells.[9] This assay is generally considered more sensitive and less toxic than the MTT assay.

Materials:

-

Same materials as the MTT assay, with the following substitutions:

-

Resazurin sodium salt solution (commercially available or prepared at 0.15 mg/mL in PBS, sterile filtered)

-

-

Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Cell Seeding, Treatment, and Incubation:

-

Follow steps 1-3 of the MTT Cell Proliferation Assay protocol.

-

-

Resazurin Assay:

-

After the desired incubation period, add 10 µL of Resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

-

-

Data Acquisition:

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average fluorescence of the blank control wells from all other fluorescence readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

% Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

-

Plot the dose-response curve and determine the IC₅₀ value as described for the MTT assay.

Interpreting the Results: From Data to Insights

The IC₅₀ value is a critical parameter for evaluating the potency of a compound. A lower IC₅₀ value indicates higher potency. By comparing the IC₅₀ values at different time points (24, 48, and 72 hours), you can gain preliminary insights into whether the compound is cytostatic (inhibits proliferation) or cytotoxic (kills cells).

Hypothetical Signaling Pathway for Apoptosis Induction

Caption: Hypothetical pathway for apoptosis induction by a small molecule inhibitor.

If this compound demonstrates significant anti-proliferative activity, subsequent assays could explore its mechanism of action.[10] For example, cell cycle analysis by flow cytometry could determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[3] Further assays, such as Annexin V/PI staining or caspase activity assays, could elucidate whether the observed cytotoxicity is due to the induction of apoptosis.[3]

Conclusion and Future Directions

This application note provides a foundational set of protocols for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability and proliferation, researchers can obtain crucial data to guide further drug discovery and development efforts. A promising IC₅₀ value from these initial screens would warrant more in-depth mechanistic studies to identify the compound's specific molecular target and signaling pathways.

References

- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).

- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).

- Biology Cell-Based Assays - Charles River Laboratories. (n.d.).

- Cell-Based Assays - Sigma-Aldrich. (n.d.).

- In Vitro Assays for Screening Small Molecules - PubMed. (n.d.).

- N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2 - Benchchem. (n.d.).

- Application Notes and Protocols for N-(3-acetamidophenyl)-2-chlorobenzamide in In Vitro Assays - Benchchem. (n.d.).

- In-depth Technical Guide: The Biological Mechanism of Action of N-(2-chloroacetyl)-3-nitrobenzamide - Benchchem. (n.d.).

- SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. (2019, December 20).

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC - PubMed Central. (n.d.).

- Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifescienceglobal.com [lifescienceglobal.com]

- 6. criver.com [criver.com]

- 7. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Evaluation of N-(3-acetylphenyl)-3-chlorobenzamide in Cancer Cell Lines

An in-depth guide for researchers, scientists, and drug development professionals on the application and study of N-(3-acetylphenyl)-3-chlorobenzamide in cancer cell lines.

Abstract

This document provides a comprehensive guide for investigating the potential anticancer properties of this compound. While specific biological data for this compound is emerging, this guide draws upon the established activities of structurally related N-substituted benzamide derivatives to propose a robust experimental framework. We outline postulated mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provide detailed, field-proven protocols for the systematic evaluation of the compound's efficacy in cancer cell lines. The methodologies described herein range from initial cytotoxicity screening to in-depth mechanistic studies, enabling researchers to thoroughly characterize the compound's cellular effects and therapeutic potential.

Introduction: The Therapeutic Potential of N-substituted Benzamides

N-substituted benzamides represent a class of compounds that has garnered significant interest in oncology for their potential as anticancer agents. Various derivatives have demonstrated the ability to induce programmed cell death (apoptosis) and disrupt cell cycle progression in a multitude of cancer cell lines[1][2]. Structurally, this compound (CAS: 196408-42-1, Molecular Formula: C₁₅H₁₂ClNO₂) belongs to this promising class[3][4].

Close structural analogs have shown selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells, a critical attribute for any potential therapeutic agent[5]. The presence of a chloro-substituent on the benzamide ring and an acetyl group on the phenyl ring are features that can influence metabolic stability and target interaction[5]. For instance, a related compound, 3-Chloro-N-phenylbenzamide, has been shown to inhibit the growth of cervical cancer cells, potentially through the inhibition of the NF-κB signaling pathway[6]. This guide provides the necessary protocols to explore whether this compound elicits similar valuable anticancer activities.

Postulated Mechanisms of Action

Based on extensive research into related N-substituted benzamides, we can postulate several primary mechanisms through which this compound may exert its anticancer effects. The experimental protocols detailed in this guide are designed to systematically investigate these hypotheses.

-

Induction of Apoptosis: Many benzamide derivatives trigger the intrinsic apoptotic pathway. This is often characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates initiator caspases like caspase-9[7]. Activated caspase-9 then initiates a cascade of executioner caspases, leading to controlled cell demolition[7][8]. This mechanism appears to be independent of the p53 tumor suppressor status in some cases, which is significant for cancers with p53 mutations[7].

-

Cell Cycle Arrest: A common mechanism for anticancer compounds is the disruption of the cell cycle. Prior to the onset of apoptosis, related benzamides have been observed to induce a distinct cell cycle block, frequently at the G2/M phase[7]. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation and creating a window for apoptotic signals to take effect[7][9].

Postulated Signaling Pathway for Benzamide-Induced Apoptosis

Caption: Postulated pathway of this compound action.

Recommended Experimental Workflow

A tiered approach is recommended to efficiently characterize the anticancer profile of this compound. This workflow begins with broad screening to determine potency and progresses to more focused mechanistic assays.

Caption: Recommended workflow for compound evaluation.

Data Presentation: Structuring Experimental Results

Clear and concise data presentation is crucial. The following tables serve as templates for summarizing the quantitative results obtained from the described protocols.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) [Mean ± SD] |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 15.2 ± 1.8 |

| HCT116 | Colorectal Carcinoma | 48 | e.g., 9.5 ± 1.1 |

| A549 | Lung Carcinoma | 48 | e.g., 22.1 ± 2.5 |

| PC-3 | Prostate Adenocarcinoma | 48 | e.g., 30.7 ± 3.2 |

Table 2: Effect on Cell Cycle Distribution in HCT116 Cells (24h Treatment)

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

|---|---|---|---|

| Vehicle Control (DMSO) | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 2.8 |

| Compound (IC₅₀) | 42.8 ± 2.9 | 15.5 ± 1.9 | 41.7 ± 3.5 |

| Compound (2x IC₅₀) | 38.1 ± 3.3 | 10.2 ± 1.5 | 51.7 ± 4.1 |

Table 3: Induction of Apoptosis in HCT116 Cells (48h Treatment)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

|---|---|---|---|

| Vehicle Control (DMSO) | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.6 |

| Compound (IC₅₀) | 48.5 ± 4.5 | 25.7 ± 3.1 | 25.8 ± 3.3 |

| Compound (2x IC₅₀) | 20.1 ± 3.9 | 38.2 ± 4.2 | 41.7 ± 4.8 |

Detailed Experimental Protocols

These protocols are designed to be self-validating and provide a robust framework for assessing the compound's activity.

Initial Preparation

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Culture: Maintain cancer cell lines in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase for all experiments.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10]

A. Materials

-

96-well flat-bottom plates

-

This compound stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

B. Procedure

-

Cell Seeding: Harvest cells and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[11] Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[11]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The cellular DNA content is then measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]

A. Materials

-

6-well plates

-

Treated and untreated cancer cells

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

B. Procedure

-

Cell Treatment: Seed approximately 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Fixation: Wash the cell pellet with 1 mL of ice-cold PBS. Resuspend the pellet and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

C. Data Analysis

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a marker for membrane integrity, staining cells in late apoptosis or necrosis.[12]

A. Materials

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

B. Procedure

-

Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol, typically for a longer duration (e.g., 48 hours).

-

Cell Collection: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

C. Data Analysis

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Protocol 4: Western Blot Analysis for Key Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the cell cycle and apoptosis, thereby validating the findings from flow cytometry.

A. Materials

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-9, anti-cleaved-Caspase-9, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-Actin or -Tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

B. Procedure

-

Protein Extraction: Treat cells as previously described. Lyse the cells in RIPA buffer, and collect the supernatant (lysate) after centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Repeat the washing step. Apply a chemiluminescent substrate and capture the signal using an imaging system.

C. Data Analysis

-

Quantify band intensities using densitometry software. Normalize the expression of the protein of interest to the loading control (e.g., Actin) to compare relative protein levels across different treatment conditions. Look for an increase in pro-apoptotic markers (e.g., cleaved Caspase-9, Bax) and changes in cell cycle regulators (e.g., Cyclin B1).

Conclusion

This application note provides a comprehensive and logically structured framework for the preclinical in vitro evaluation of this compound. By systematically applying these protocols, researchers can effectively determine the compound's cytotoxic potency (IC₅₀), elucidate its effects on cell cycle progression and apoptosis, and begin to validate the molecular pathways it modulates. The insights gained from these studies are fundamental for establishing the compound's mechanism of action and guiding future drug development efforts.

References

- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.

- BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.

-

Liberg, D., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86, 971–978. [Link]

-

Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprof J Health Sci, 17(2), 72-9. [Link]

- BenchChem. N-(3-acetylphenyl)-2-chlorobenzamide | 84833-19-2.

- JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.

-

Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81, 965-971. [Link]

- BenchChem. (2025). Application Notes and Protocols for N-(2-chloroacetyl)-3-nitrobenzamide in Cancer Cell Line Studies.

-

Zhang, L., et al. (2019). Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells. Bioorganic & Medicinal Chemistry Letters, 126623. [Link]

-

Cabrera, M., et al. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. PLoS ONE, 10(9), e0136878. [Link]

Sources

- 1. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 196408-42-1 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound | PLOS One [journals.plos.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Determining the Cytotoxic Effects of N-(3-acetylphenyl)-3-chlorobenzamide: An Application Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro cytotoxic potential of N-(3-acetylphenyl)-3-chlorobenzamide, a synthetic benzamide derivative of interest for its potential pharmacological activities. Recognizing the nuanced requirements of cytotoxic evaluation, this document eschews a rigid template in favor of a detailed, logic-driven approach. We delve into the putative mechanism of action based on structurally related compounds, offer detailed protocols for robust cell viability assays, and provide insights into data interpretation. This guide is designed to empower researchers to generate reliable and reproducible data on the dose-dependent effects of this compound on cell viability.

Introduction: Understanding this compound

This compound is a member of the benzamide class of organic compounds. Derivatives of benzamides have garnered significant attention in medicinal chemistry for their diverse biological activities, including potential anticancer properties.[1] While specific literature on this compound is emerging, studies on structurally similar compounds suggest that its cytotoxic effects may be mediated through the induction of apoptosis.[1][2]

Putative Mechanism of Action: Insights from Related Benzamides

Based on the analysis of related benzamide derivatives, it is hypothesized that this compound may exert its cytotoxic effects by triggering the intrinsic apoptotic pathway. This cellular suicide program is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then proteolytically activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2]

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Foundational Knowledge: Principles of Cell Viability Assays

Cell viability assays are fundamental tools for assessing the cellular response to chemical compounds. These assays typically measure a specific parameter indicative of a healthy, metabolically active cell population. The choice of assay depends on the research question, the cell type, and the potential for compound interference. For this guide, we will focus on two widely used and robust methods: the MTT and Resazurin (AlamarBlue) assays.

Both assays are predicated on the principle that viable cells maintain a reducing intracellular environment.[3] Mitochondrial dehydrogenases in living cells reduce a substrate to a colored or fluorescent product, the amount of which is proportional to the number of viable cells.[3]

Experimental Design and Workflow

A well-designed experiment is critical for obtaining meaningful and reproducible results. The following workflow provides a logical progression for evaluating the cytotoxicity of this compound.

Caption: General workflow for assessing the cytotoxicity of this compound.

Detailed Protocols

Reagent and Solution Preparation

This compound Stock Solution (10 mM):

-

Rationale: A high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is necessary due to the compound's predicted low aqueous solubility.[2] This allows for the preparation of working solutions with a minimal final concentration of the organic solvent, which can itself be cytotoxic.

-

Accurately weigh 2.74 mg of this compound (Molecular Weight: 273.71 g/mol ).

-

Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solutions:

-

Rationale: Serial dilutions of the stock solution in complete cell culture medium are prepared to treat the cells with a range of concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells to ensure that any observed effects are due to the compound and not the solvent.[4]

-

Determine the desired final concentrations for the dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM).

-

Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the final concentrations.

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[2]

Cell Culture and Seeding

-

Rationale: The choice of cell line should be guided by the research objectives. For general cytotoxicity screening, a well-characterized and commonly used cancer cell line such as MCF-7 (breast cancer) or HeLa (cervical cancer) can be employed.[5] The seeding density must be optimized to ensure that cells are in the exponential growth phase during the experiment and do not become over-confluent.[6]

-

Culture the chosen cell line in the appropriate complete medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Harvest the cells using trypsinization and perform a cell count.

-

Seed the cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

Compound Treatment

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of fresh medium containing the various concentrations of this compound.

-

Include the following controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the compound.

-

Untreated Control: Cells treated with medium only.

-

Blank Control: Wells with medium only (no cells) to measure background absorbance/fluorescence.

-

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

Protocol 1: MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple, insoluble formazan product.[7] The amount of formazan is proportional to the number of viable cells.

-

Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Protocol 2: Resazurin (AlamarBlue) Assay

-

Principle: The Resazurin assay is a fluorescent method where the blue, non-fluorescent resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[5] This assay is generally more sensitive than the MTT assay and does not require a solubilization step.[2]

-

After the compound treatment period, add 10 µL of Resazurin solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance/fluorescence of the blank control wells from all other readings.

-

Calculate Percentage Viability:

-

Percentage Viability = [(Absorbance/Fluorescence of Treated Cells) / (Absorbance/Fluorescence of Vehicle Control Cells)] x 100

-

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%.[8] This value can be determined by non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater potency.[9]

| Parameter | Description | Importance |

| Cell Viability (%) | The percentage of viable cells in a treated population relative to an untreated or vehicle-treated control population. | Provides a direct measure of the compound's cytotoxic or cytostatic effect at a given concentration. |

| IC50 (µM) | The concentration of a drug that is required for 50% inhibition in vitro.[10] | A key metric for quantifying and comparing the potency of different compounds. |

| Dose-Response Curve | A graphical representation of the relationship between the concentration of a compound and the magnitude of the cellular response. | Visualizes the dose-dependent effect of the compound and is essential for determining the IC50. |

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following points should be strictly adhered to:

-

Assay Optimization: The cell seeding density and incubation times for the MTT/Resazurin assay should be optimized for each cell line to ensure a linear relationship between cell number and signal.[6]

-

Compound Interference: It is crucial to test for direct reduction of MTT or resazurin by this compound in a cell-free system to rule out false-positive results.[7]

-

Replicate Wells: All treatments and controls should be performed in at least triplicate to ensure statistical validity.

-

Positive Control: Including a known cytotoxic agent as a positive control can validate the assay's ability to detect cell death.

Conclusion

This application guide provides a robust framework for investigating the cytotoxic properties of this compound. By understanding the underlying principles of the chosen cell viability assays and adhering to meticulous experimental design and execution, researchers can generate high-quality, reproducible data. The detailed protocols and data analysis guidelines presented herein will aid in the accurate determination of the compound's potency and provide a solid foundation for further mechanistic studies.

References

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link].

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link].

-

Slideshare. Principles & Applications of cell viability assays (MTT Assays). Available at: [Link].

-

NIH - National Center for Biotechnology Information. Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts. Available at: [Link].

-

Creative Bioarray. Resazurin Assay Protocol. Available at: [Link].

-

NIH - National Center for Biotechnology Information. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Available at: [Link].

-

Tip Biosystems. MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Available at: [Link].

-

Wikipedia. MTT assay. Available at: [Link].

-

FDCELL. 10 Tips for Successful Cell Based Assays. Available at: [Link].

-

Visikol. The Importance of IC50 Determination. Available at: [Link].

-

NIH - National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link].

Sources